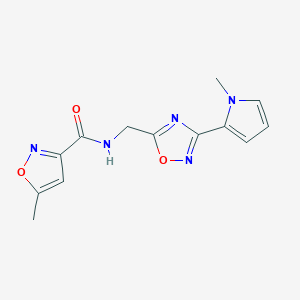

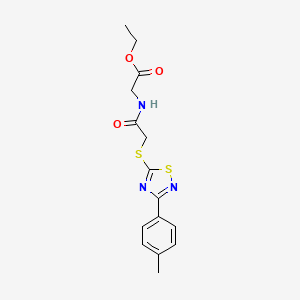

![molecular formula C15H14F2N4O B2612987 N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide CAS No. 1385271-99-7](/img/structure/B2612987.png)

N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known to possess a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the cyano and carboxamide groups. Pyrazole derivatives can be synthesized through a variety of methods, as discussed in a review on the synthesis and pharmacological activities of pyrazole derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, a cyano group, a difluorophenyl group, and a carboxamide group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. A study on the functional-group translocation of cyano groups by reversible C–H sampling might provide some insights into possible reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some properties that could be determined include its molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and formal charge .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide derivatives have been synthesized and characterized for their structural and chemical properties. For instance, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent transformation into pyrazolo[1,5-a]pyrimidine derivatives have been detailed. These syntheses involve reactions that yield compounds with potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the compound's relevance in anticancer research (Hassan, Hafez, & Osman, 2014).

Cytotoxicity Studies

Research on these derivatives has also explored their cytotoxic effects. For example, certain synthesized compounds have been screened for in vitro cytotoxic activity, indicating their potential use in cancer treatment research. The structure-activity relationship of these compounds provides insights into their potential as therapeutic agents (Hassan, Hafez, & Osman, 2014).

Material Science Applications

In material science, aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups have been prepared, showing significant solubility in various organic solvents and thermal stability. Such materials could find applications in high-performance polymers due to their enhanced thermal properties and solubility characteristics (Kim et al., 2016).

Colorimetric Sensing

Derivatives of this compound have been investigated for their colorimetric sensing capabilities, particularly for fluoride anions. The development of compounds that exhibit significant color transitions in response to specific anions could contribute to advancements in chemical sensing technologies, offering a straightforward and visible method for detecting fluoride in solutions (Younes et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound could include further studies on its synthesis, structure, reactivity, and potential applications. Given the wide range of activities exhibited by pyrazole derivatives, this compound could be of interest in the fields of medicinal chemistry and drug discovery .

Eigenschaften

IUPAC Name |

N-[cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N4O/c1-8(2)12-6-13(21-20-12)15(22)19-14(7-18)10-4-3-9(16)5-11(10)17/h3-6,8,14H,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNIOOIZOQGHPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

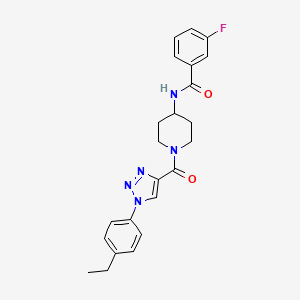

![N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B2612907.png)

![4-[(2,6-Dichlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2612908.png)

![3,5-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2612909.png)

![2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2612914.png)

![6-Cyclohexyl-1-oxaspiro[2.5]octane](/img/structure/B2612916.png)

![2-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2612917.png)

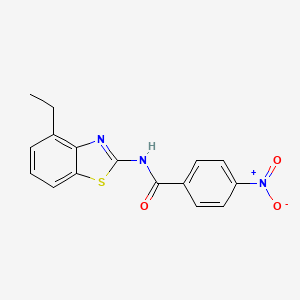

![(Z)-3-chloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2612919.png)

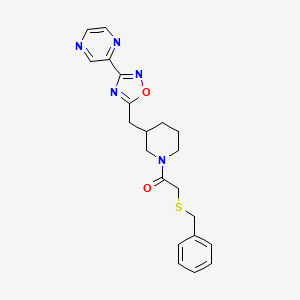

![1-Methyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2612926.png)